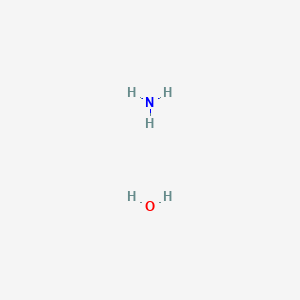
Azane;hydrate
Übersicht
Beschreibung
Azane;hydrate, is a solution of ammonia in waterThis compound is a weak base and is widely used in various industrial and laboratory applications due to its ability to act as a source of ammonia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium hydroxide is prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented as:
NH3(g)+H2O(l)→NH4OH(aq)
Industrial Production Methods
Industrially, ammonium hydroxide is produced by bubbling ammonia gas through water. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced. The process is typically carried out in large absorption towers where ammonia gas is absorbed into water under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium hydroxide undergoes various types of chemical reactions, including:
Neutralization: Reacts with acids to form ammonium salts.
Precipitation: Forms precipitates with certain metal ions.
Complexation: Acts as a ligand to form complex ions with transition metals.
Common Reagents and Conditions
Acids: Reacts with acids like hydrochloric acid (HCl) to form ammonium chloride (NH4Cl).
Metal Ions: Reacts with metal ions like copper(II) ions (Cu2+) to form complex ions such as tetraamminecopper(II) ([Cu(NH3)4]2+).
Major Products
Ammonium Salts: Formed by neutralization reactions with acids.
Complex Ions: Formed by reaction with transition metal ions.
Wissenschaftliche Forschungsanwendungen
Ammonium hydroxide solution has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and as a buffer solution.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a cleaning agent in medical laboratories.
Wirkmechanismus
Ammonium hydroxide exerts its effects primarily through its basic nature. It can donate hydroxide ions (OH-) in aqueous solutions, which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization: Reacts with hydrogen ions (H+) to form water.
Complexation: Forms coordination complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Ammonium hydroxide can be compared with other similar compounds such as:
Sodium hydroxide (NaOH): A strong base used in similar applications but is more caustic.
Potassium hydroxide (KOH): Another strong base with similar uses but different solubility properties.
Calcium hydroxide (Ca(OH)2): A weaker base used in different industrial applications.
Ammonium hydroxide is unique due to its moderate basicity and ability to form complex ions with transition metals, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
16393-49-0 |
|---|---|
Molekularformel |
NH4OH H5NO |
Molekulargewicht |
35.046 g/mol |
IUPAC-Name |
azane;hydrate |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2 |
InChI-Schlüssel |
VHUUQVKOLVNVRT-UHFFFAOYSA-N |
SMILES |
N.O |
Kanonische SMILES |
[NH4+].[OH-] |
Siedepunkt |
38 °C (25%) |
Color/Form |
Colorless liquid |
Dichte |
About 0.90 @ 25 °C/25 °C Relative density (water = 1): 0.9 (25%) |
melting_point |
-58 °C (25%) |
Key on ui other cas no. |
1336-21-6 |
Physikalische Beschreibung |
Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes. DryPowder; Liquid; WetSolid Clear, colourless solution, having an exceedingly pungent, characteristic odour VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. |
Piktogramme |
Corrosive; Environmental Hazard |
Löslichkeit |
Exists only in solution Solubility in water: miscible |
Synonyme |
ammonium hydroxide Hydroxide, Ammonium |
Dampfdichte |
Relative vapor density (air = 1): 0.6 |
Dampfdruck |
2160 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 48 (25%) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














